2-磺酸琥珀酸二氢钠

描述

Sodium dihydrogen 2-sulphonatosuccinate is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss sodium dihydrogen 2-sulphonatosuccinate, they do provide insights into related compounds and their behaviors, which can be informative for understanding the compound .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of sodium sulphonate compounds can be quite intricate, as demonstrated by the crystal structure analysis of sodium diheptylsulphosuccinate dihydrate. This compound crystallizes in two polymorphic modifications, with the dihydrate form allowing for a detailed single-crystal structure analysis. The crystal structure revealed a monoclinic space group with specific cell dimensions and a racemic mixture of the sulphosuccinate enantiomers . Understanding the molecular structure is crucial for predicting the behavior and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of sodium sulphonate compounds can be influenced by their molecular structure. For example, sodium 5-sulfosalicylate dihydrate reacts with copper(II) sulfate in water to form a green sodium[triaqua(5-sulfosalicylato)copper(II)] complex. This complex exhibits unusual coordination modes and reactivity, which could be relevant to the anticancer activity of Cu(II)-salicylate complexes . The interaction of sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate with cetyltrimethylammonium bromide micelles also highlights the importance of hydrophobic interactions in the binding of sodium sulphonate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium sulphonate compounds are diverse and can be tailored by varying the molecular structure. For instance, the sodium salts of sulphonated poly(aryl-ether-ether-ketone) (SPEEK) displayed excellent thermal stability and specific behavior at the glass transition as a function of composition . The determination of di-(2-ethylhexyl) sodium sulfosuccinate and related dialkyl esters using the ferric hydroxamate procedure underlines the susceptibility of these compounds to specific chemical reactions . These properties are essential for practical applications, such as in surfactants or materials science.

科学研究应用

神经保护和血管生成

- 神经保护和血管生成作用:已研究了甲羟基黄酮-3'-磺酸钠在体内和体外的神经保护作用。它通过改善神经功能、减少细胞凋亡和促进脑血管生成,对大鼠脑缺血再灌注损伤具有显着的保护作用。这是通过增加脑组织和内皮细胞中血管内皮生长因子和血小板内皮细胞粘附分子的表达水平来实现的 (朱海波等,2014)。

与 DNA 的相互作用

- 与小牛胸腺 DNA 的相互作用:已经对铜 (II) 和 1,4-二羟基-9,10-蒽醌-2-磺酸钠(蒽环类抗生素核心单元的类似物)之间形成配合物的过程进行了研究。该配合物与小牛胸腺 DNA 相互作用,为理解药物-DNA 相互作用提供了潜在应用见解,这对于开发新的治疗剂至关重要 (Partha Sarathi Guin 等,2009)。

药物分析

- 剂型中的定量测定:1,2-萘醌-4-磺酸钠已被用于剂型中盐酸倍他司丁的定量测定。此应用展示了其在开发用于药物分析的分光光度法中的作用,该方法灵敏、精确且经济有效 (A. Donchenko 等,2018)。

钠离子电池

- 钠和钠离子电池研究:钠基电池(包括钠/硫和钠/NiCl2 电池)已成为 50 多年的研究课题。β-Al2O3 中的高 Na+ 离子电导率为调峰和电动汽车的高能电池开辟了道路。该领域的研究对于开发可再生能源存储解决方案至关重要 (C. Delmas,2018)。

材料科学

- 用于燃料电池应用的聚合物电解质膜:使用 2-(2, 3-双(4-氨基苯基)丙基)苯磺酸钠合成新型磺化聚酰亚胺用于燃料电池应用,是磺化化合物在材料科学中的一个应用示例。这项工作展示了此类材料在开发高性能聚合物电解质膜中的潜力 (Khurram Liaqat 等,2018)。

安全和危害

Sodium dihydrogen 2-sulphonatosuccinate is classified as a skin corrosive and serious eye irritant . It can cause severe skin burns and eye damage . Therefore, it is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection when handling it .

属性

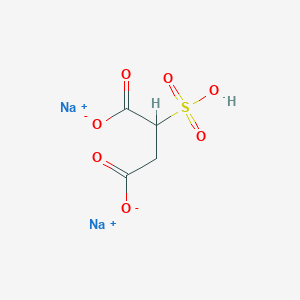

IUPAC Name |

disodium;2-sulfobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O7S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGZBMRVDHKMKB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

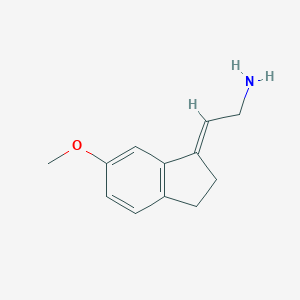

Canonical SMILES |

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium dihydrogen 2-sulphonatosuccinate | |

CAS RN |

29454-16-8 | |

| Record name | Sodium dihydrogen 2-sulphonatosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)

![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)

![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)